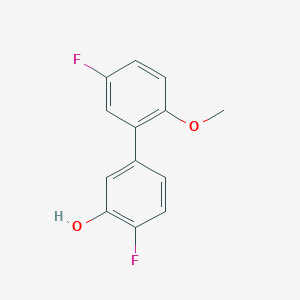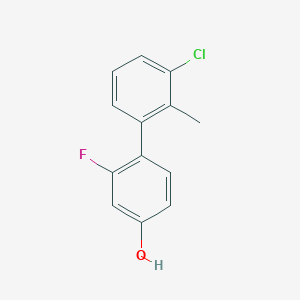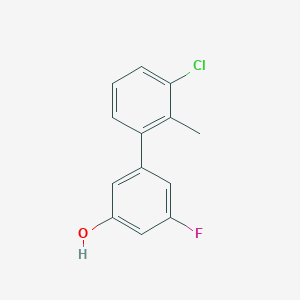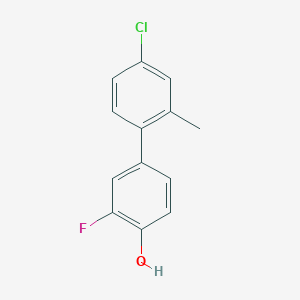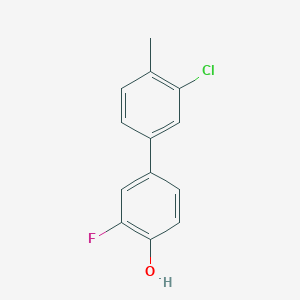
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% (4-CMFP-2-FP) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of around 48-50°C. 4-CMFP-2-FP is used in a variety of applications, including synthesis of new compounds, as a reagent in biochemical and physiological studies, and as a starting material for drug development. In
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of new compounds, as a reagent in biochemical and physiological studies, and as a starting material for drug development. It is also used in the synthesis of biological molecules, such as proteins and enzymes, and in the preparation of fluorescent dyes and other organic compounds.
Wirkmechanismus
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% is a versatile compound with multiple mechanisms of action. It can act as an inhibitor of enzymes and other proteins, as a ligand for receptors, and as an agonist or antagonist of cell signaling pathways. It can also act as an antioxidant, scavenging reactive oxygen species, and as an anti-inflammatory agent, inhibiting the release of pro-inflammatory mediators.
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% has a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, modulate cell signaling pathways, and act as an antioxidant and anti-inflammatory agent. It has also been shown to have an effect on the metabolism of lipids and carbohydrates, as well as on the transport of ions and other molecules across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. Its main advantages are its cost-effectiveness, high solubility in organic solvents, and low melting point. However, it is also important to note that 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% can be toxic in high concentrations and can be hazardous to handle.
Zukünftige Richtungen
There are a number of potential future directions for 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95%. These include its use in drug development, in the development of new fluorescent dyes and other organic compounds, and in the development of new methods for the synthesis of biological molecules. Additionally, further research is needed to explore the biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95%, as well as its potential toxicity and other safety concerns. Finally, further research is needed to explore the potential applications of 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% in the development of new therapeutic agents.
Synthesemethoden
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% is synthesized by a three-step process. In the first step, 3-chloro-4-methylphenol is reacted with 2-fluorophenol in the presence of a base catalyst. The resulting product is then reacted with a dehydrating agent, such as phosphorus oxychloride, to form the desired 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95%. The reaction can be carried out at room temperature or at elevated temperatures.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-11(8)14)10-4-5-13(16)12(15)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJGOTYNMGIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684310 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-79-8 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

